6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid

Description

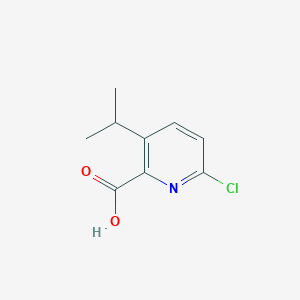

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by a chloro substituent at position 6, an isopropyl (propan-2-yl) group at position 3, and a carboxylic acid functional group at position 2 of the pyridine ring. The isopropyl group introduces steric bulk and moderate lipophilicity, distinguishing it from derivatives with electron-withdrawing substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) groups .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

6-chloro-3-propan-2-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-5(2)6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13) |

InChI Key |

LSTAYLIDBOTFDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-(propan-2-yl)pyridine-2-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid with analogous pyridine-2-carboxylic acid derivatives:

Key Observations:

- Lipophilicity: The isopropyl group enhances lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability compared to polar derivatives like 4-amino-3-chloro-6-arylpyridines .

- Acidity : The carboxylic acid group (pKa ~2-3) confers higher acidity than ester or amide derivatives (e.g., methyl esters in ), influencing solubility and ionic interactions in biological systems .

Biological Activity

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClNO₃

- Molecular Weight : 215.64 g/mol

- Structural Features : The compound features a pyridine ring substituted with a chlorine atom at the 6-position and an isopropyl group at the 3-position, along with a carboxylic acid functional group, which enhances its reactivity and biological activity .

Antimicrobial Properties

Research indicates that 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains.

Key Findings :

- In comparative studies, this compound demonstrated a lower minimum inhibitory concentration (MIC) than several standard antibiotics, indicating superior efficacy against resistant strains .

- A specific case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties.

Mechanism of Action :

- It appears to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Research Findings :

- In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in human cell lines, suggesting its therapeutic potential in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-3-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | Contains fluorine instead of an isopropyl group |

| 3-Chloro-6-(methyl(propan-2-yl)amino)pyridine-2-carboxylic acid | C₁₀H₁₃ClN₂O₂ | Features a methylated amine substituent |

| 6-Chloro-pyridine-2-carboxylic acid | C₆H₄ClN₁O₂ | Lacks the isopropyl group, simpler structure |

This table illustrates how variations in substitution patterns can significantly affect chemical behavior and biological activity, emphasizing the distinctiveness of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid within this class of compounds .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study compared the antimicrobial effects of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid with conventional antibiotics. Results indicated that it was effective against multidrug-resistant strains of bacteria, making it a candidate for further development as an antibiotic .

- Inflammation Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.